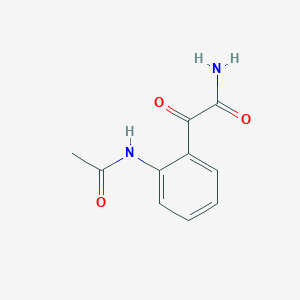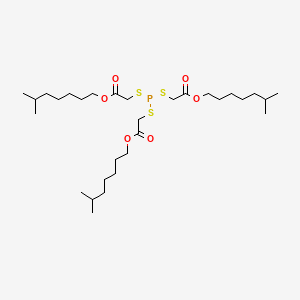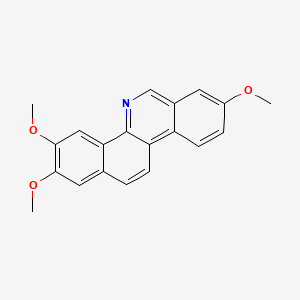
2,3,8-Trimethoxybenzo(c)phenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,8-Trimethoxybenzo©phenanthridine is a chemical compound with the molecular formula C20H17NO3. It belongs to the class of benzo[c]phenanthridine derivatives, which are known for their diverse biological activities. This compound contains a complex structure with multiple aromatic rings and methoxy groups, making it an interesting subject for chemical and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8-Trimethoxybenzo©phenanthridine can be achieved through various methods. One common approach involves the intramolecular cyclization of diazo-tethered alkynes followed by intermolecular cyclization with nitriles. This method uses homogeneous gold catalysis to facilitate the formation of C-N and C-C bonds . Another method involves the I2-mediated sp3 C-H amination of aniline precursors, which provides a straightforward and efficient route to phenanthridine derivatives .
Industrial Production Methods
Industrial production of 2,3,8-Trimethoxybenzo©phenanthridine typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product. The use of homogeneous gold catalysis is preferred for its high efficiency and functional group compatibility .
Chemical Reactions Analysis
Types of Reactions
2,3,8-Trimethoxybenzo©phenanthridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of methoxy groups and the aromatic nature of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 2,3,8-Trimethoxybenzo©phenanthridine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield various reduced derivatives of the compound.
Scientific Research Applications
2,3,8-Trimethoxybenzo©phenanthridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying aromatic chemistry.
Biology: The compound exhibits significant biological activities, including anticancer and antiviral properties.
Industry: The compound is used in the development of new pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 2,3,8-Trimethoxybenzo©phenanthridine involves its interaction with molecular targets such as topoisomerases. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The presence of methoxy groups enhances its binding affinity and specificity for these targets.
Comparison with Similar Compounds
2,3,8-Trimethoxybenzo©phenanthridine can be compared with other benzo[c]phenanthridine derivatives, such as nitidine and fagaronine. These compounds share a similar core structure but differ in their substituents and biological activities . For example:
Nitidine: Known for its potent anticancer and antiviral activities.
Fagaronine: Exhibits significant antitumor properties and is used as a reference compound in biological studies.
The uniqueness of 2,3,8-Trimethoxybenzo©phenanthridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Similar Compounds
- Nitidine
- Fagaronine
- Berberrubine
- Chelerythrine
These compounds, like 2,3,8-Trimethoxybenzo©phenanthridine, belong to the benzo[c]phenanthridine class and are known for their diverse biological activities .
Properties
CAS No. |
56517-15-8 |
|---|---|
Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2,3,8-trimethoxybenzo[c]phenanthridine |
InChI |
InChI=1S/C20H17NO3/c1-22-14-5-7-15-13(8-14)11-21-20-16(15)6-4-12-9-18(23-2)19(24-3)10-17(12)20/h4-11H,1-3H3 |
InChI Key |
ODTIETJGJCIYGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=C3C(=C2C=C1)C=CC4=CC(=C(C=C43)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


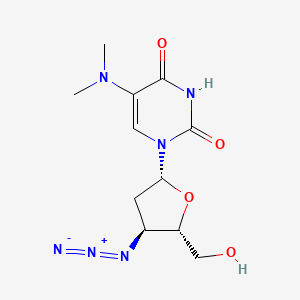
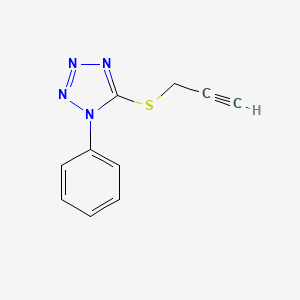


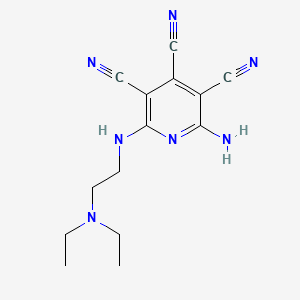
![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)
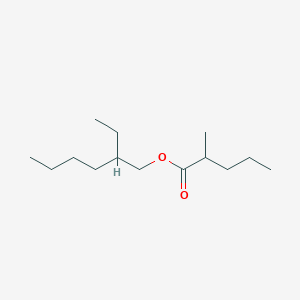



![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)
